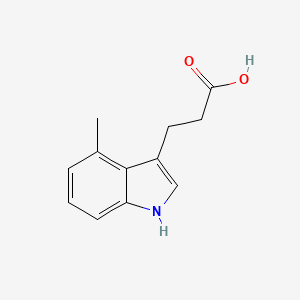

3-(4-メチル-1H-インドール-3-イル)プロパン酸

説明

3-(4-methyl-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring . The compound has a molecular weight of 203.24 .

Synthesis Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized and evaluated for their in vitro antiproliferative activities .Molecular Structure Analysis

The molecular structure of 3-(4-methyl-1H-indol-3-yl)propanoic acid can be represented by the IUPAC Standard InChI: InChI=1S/C12H13NO2/c1-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7H2,1H3,(H,14,15) .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-methyl-1H-indol-3-yl)propanoic acid include a molecular weight of 203.24 . The compound is also estimated to have a Log BCF from regression-based method = 0.500 (BCF = 3.162) and a log Kow used: 2.89 .科学的研究の応用

生物活性化合物

「3-(4-メチル-1H-インドール-3-イル)プロパン酸」などのインドール誘導体は、さまざまな健康状態の治療のための生物活性化合物として使用されてきました。 それらは、癌細胞、微生物、および人体のさまざまな種類の障害の治療に潜在的な効果を示しています .

抗酸化特性

インドール誘導体は、鉄誘発レシチン酸化損傷および鉄/デオキシリボース系における脂質過酸化を減少させる強力な能力を示しています。 それらはまた、スーパーオキシドラジカルに対するスカベンジング能力を持っています .

抗菌活性

インドール誘導体は、抗菌活性において有望な結果を示しています。それらは、M. tuberculosis H37Rv、マイコバクテリウム・スメグマティス(ATCC 19420)、マイコバクテリウム・フォルチュイタム(ATCC 19542)、およびMDR-TB株に対するin vitro抗マイコバクテリア活性について試験されています .

癌治療

特定のインドール誘導体は、用量依存的に細胞アポトーシスを誘導し、G2/M期に細胞を停止させ、チューブリンの重合を阻害する可能性を示しています。 これは、それらをチューブリン重合阻害剤のさらなる開発のための潜在的な薬剤にします .

抗ウイルス活性

インドール誘導体は、抗ウイルス活性を含むさまざまな生物活性を持ちます。 それらは、インフルエンザAおよびコクサッキーB4ウイルスに対する阻害活性を有する抗ウイルス剤として報告されています .

抗炎症活性

作用機序

Target of Action

It is known that indole derivatives, which include 3-(4-methyl-1h-indol-3-yl)propanoic acid, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

生化学分析

Biochemical Properties

3-(4-methyl-1H-indol-3-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tryptophanase, which catalyzes the conversion of tryptophan to indole, pyruvate, and ammonia. This interaction is crucial for the synthesis of indole derivatives, which are important for various physiological processes .

Additionally, 3-(4-methyl-1H-indol-3-yl)propanoic acid has been shown to bind to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). These receptors play a vital role in regulating gene expression related to lipid metabolism, inflammation, and cellular differentiation .

Cellular Effects

3-(4-methyl-1H-indol-3-yl)propanoic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of the PPARs, leading to changes in the expression of genes involved in lipid metabolism and inflammation .

In addition, 3-(4-methyl-1H-indol-3-yl)propanoic acid has been found to have antioxidant properties, which help in reducing oxidative stress in cells. This reduction in oxidative stress can protect cells from damage and improve overall cellular function .

Molecular Mechanism

The molecular mechanism of action of 3-(4-methyl-1H-indol-3-yl)propanoic acid involves its binding interactions with various biomolecules. It acts as a ligand for PPARs, activating these receptors and leading to changes in gene expression. This activation can result in the inhibition or activation of specific enzymes, depending on the cellular context .

Furthermore, 3-(4-methyl-1H-indol-3-yl)propanoic acid has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress and protecting cells from damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-methyl-1H-indol-3-yl)propanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat .

Long-term studies have shown that 3-(4-methyl-1H-indol-3-yl)propanoic acid can have sustained effects on cellular function, particularly in reducing oxidative stress and modulating gene expression. These effects are more pronounced in in vitro studies compared to in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(4-methyl-1H-indol-3-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and improving lipid metabolism . At higher doses, it can exhibit toxic effects, including liver damage and disruption of normal cellular functions .

Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects .

Metabolic Pathways

3-(4-methyl-1H-indol-3-yl)propanoic acid is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes conjugation with glycine to form indolylacryloyl glycine . This metabolic pathway is crucial for the compound’s excretion and detoxification.

The compound also interacts with enzymes such as tryptophanase, which play a role in its synthesis and degradation . These interactions can affect metabolic flux and the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, 3-(4-methyl-1H-indol-3-yl)propanoic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cell membranes and its accumulation in specific tissues .

The compound’s localization and accumulation can influence its activity and function. For example, higher concentrations of 3-(4-methyl-1H-indol-3-yl)propanoic acid in the liver can enhance its effects on lipid metabolism and detoxification .

Subcellular Localization

The subcellular localization of 3-(4-methyl-1H-indol-3-yl)propanoic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . It can also be found in the nucleus, where it binds to nuclear receptors such as PPARs and modulates gene expression .

Post-translational modifications and targeting signals play a role in directing 3-(4-methyl-1H-indol-3-yl)propanoic acid to specific cellular compartments. These modifications can affect the compound’s stability, activity, and overall function within the cell .

特性

IUPAC Name |

3-(4-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-3-2-4-10-12(8)9(7-13-10)5-6-11(14)15/h2-4,7,13H,5-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENSGINLKGHXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

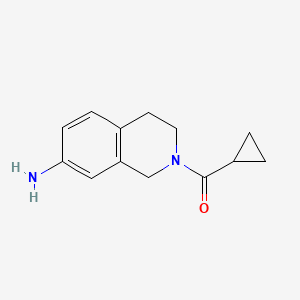

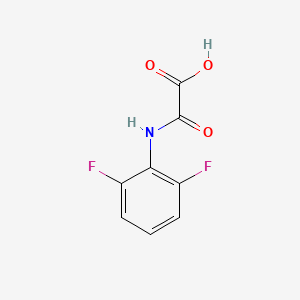

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-Difluorophenyl)amino]nicotinic acid](/img/structure/B1414692.png)

![5-chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1414693.png)

![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1414695.png)

![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine](/img/structure/B1414709.png)

![(Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1414710.png)